SIS3 free base
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N3O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+ |
InChI Key |
IJYPHMXWKKKHGT-VAWYXSNFSA-N |
Isomeric SMILES |
CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Contextualization of Transforming Growth Factor β Tgf β Signaling Pathways in Biological Research
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes. wikipedia.org This pathway is involved in cell growth, differentiation, migration, apoptosis, and homeostasis in both embryonic development and adult tissues. wikipedia.orgijbs.com The TGF-β superfamily includes a large group of cytokines, such as TGF-βs, bone morphogenetic proteins (BMPs), activins, and Nodals. ijbs.compor-journal.com The signaling cascade is initiated when a TGF-β ligand binds to a type II receptor, which then recruits and phosphorylates a type I receptor. wikipedia.org This activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily Smad2 and Smad3. wikipedia.orgapexbt.com These phosphorylated R-SMADs then form a complex with the common mediator Smad4. wikipedia.orgapexbt.com This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes. wikipedia.orgmedchemexpress.com
The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in the early stages by inducing cell cycle arrest and apoptosis, while promoting tumor progression in later stages through mechanisms like immunosuppression and metastasis. ijbs.com Dysregulation of TGF-β signaling is associated with various diseases, including cancer and fibrosis. medchemexpress.com The pathway's complexity and its interaction with other signaling networks, such as MAPK and PI3K/AKT, make it a significant area of investigation in biological research. ijbs.compor-journal.com
Overview of Small Molecule Inhibitors As Research Probes in Signal Transduction Studies
Small molecule inhibitors are invaluable tools in the study of signal transduction pathways. nih.gov These chemical compounds are designed to interfere with specific steps in a signaling cascade, allowing researchers to dissect the functions of individual proteins and pathways. tandfonline.com Unlike genetic methods that permanently alter a cell's DNA, small molecule inhibitors offer temporal control over protein function, which can be crucial for studying dynamic cellular processes. nih.gov
Genesis and Early Characterization of Sis3 Free Base As a Research Tool
SIS3 (Specific Inhibitor of Smad3) was identified as a potent and selective inhibitor of Smad3, a key mediator of the TGF-β signaling pathway. nih.gov Early studies characterized SIS3 as a compound that specifically blocks the phosphorylation of Smad3 induced by TGF-β1, without affecting the phosphorylation of the closely related Smad2. nih.govmedchemexpress.comresearchgate.net This selectivity was a significant advancement, as it allowed for the specific investigation of Smad3-dependent signaling events.
Initial characterization using reporter gene assays demonstrated that SIS3 could abrogate the transcriptional activity induced by a constitutively active form of the TGF-β type I receptor (ALK-5) in a dose-dependent manner. nih.govresearchgate.net Immunoprecipitation experiments further confirmed that SIS3 attenuates the interaction between Smad3 and Smad4, a crucial step for the nuclear translocation and function of the Smad complex. nih.govresearchgate.net These findings established SIS3 as a valuable chemical tool for dissecting the specific contributions of Smad3 to TGF-β-mediated cellular responses. nih.gov Research also highlighted its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in tissue fibrosis. medchemexpress.comtargetmol.com
Significance of Selective Smad3 Inhibition for Mechanistic Biological Inquiry
Selective Inhibition of Smad3 Phosphorylation
The primary mechanism of SIS3 is the selective inhibition of Smad3 phosphorylation. nih.govmedchemexpress.com In the canonical TGF-β pathway, the binding of a TGF-β ligand to its receptor complex (TβRI and TβRII) leads to the phosphorylation of receptor-associated Smads (R-Smads), primarily Smad2 and Smad3. nih.gov SIS3 specifically intervenes at this step to prevent the phosphorylation of Smad3. nih.govcaymanchem.com Research has shown that SIS3 effectively attenuates TGF-β1-dependent Smad3 phosphorylation with an IC₅₀ of 3 µM. caymanchem.commedchemexpress.com This inhibition is crucial as phosphorylation is the activating step for Smad3, enabling its subsequent functions in the signaling cascade. nih.gov
A key characteristic of SIS3 is its high selectivity for Smad3. Multiple studies have demonstrated that while SIS3 effectively blocks Smad3 phosphorylation, it does not have a similar effect on the closely related Smad2 protein. nih.govmedchemexpress.comresearchgate.net This specificity is significant as Smad2 and Smad3 can have different, and sometimes opposing, functions in cellular processes. portlandpress.com
Furthermore, the inhibitory action of SIS3 is confined to the Smad3 pathway, without affecting other major signaling cascades. Research confirms that SIS3 does not interfere with the signaling of p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase (ERK), or Phosphoinositide 3-Kinase (PI3K) pathways. caymanchem.comportlandpress.com This high degree of selectivity makes SIS3 a valuable tool for specifically investigating the roles of Smad3-mediated signaling. nih.gov
| Kinase / Signaling Molecule | Effect of SIS3 Free Base | Reference |
| Smad3 | Inhibits phosphorylation | nih.govcaymanchem.commedchemexpress.com |
| Smad2 | No effect on phosphorylation | nih.govresearchgate.net |
| p38 MAPK | No effect on signaling | caymanchem.com |
| ERK | No effect on signaling | caymanchem.com |
| PI3K | No effect on signaling | caymanchem.com |
Upon phosphorylation, Smad3 normally forms a hetero-oligomeric complex with the common mediator Smad (co-Smad), Smad4. nih.gov This Smad3/Smad4 complex then translocates into the nucleus to regulate gene expression. nih.gov By preventing the initial phosphorylation of Smad3, SIS3 effectively blocks the formation of this critical complex. nih.govresearchgate.net Immunoprecipitation studies have confirmed that SIS3 attenuates the TGF-β1-induced interaction between Smad3 and Smad4. nih.govnih.govresearchgate.net This disruption is a direct consequence of the inhibition of Smad3 phosphorylation, as the unphosphorylated Smad3 cannot bind to Smad4. researchgate.net
Specificity Profile Against Other Kinases and Signaling Molecules (e.g., Smad2, p38 MAPK, ERK, PI3K)
Modulation of Transcriptional Activity Mediated by Smad3
The nuclear Smad3/Smad4 complex functions as a transcription factor, binding to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes. portlandpress.com By preventing the formation and nuclear translocation of the Smad3/Smad4 complex, SIS3 effectively modulates Smad3-mediated transcriptional activity. nih.govresearchgate.net
Reporter gene assays have demonstrated this effect clearly. For instance, in cells transfected with the p3TP-lux reporter construct, which contains Smad-responsive elements, the overexpression of a constitutively active form of the TGF-β type I receptor (ALK-5) leads to a significant increase in luciferase activity. nih.govresearchgate.net Treatment with SIS3 abrogates this increased luciferase activity in a dose-dependent manner, confirming its ability to suppress Smad3-driven gene transcription. nih.govresearchgate.net
Downstream Molecular Consequences of Smad3 Pathway Disruption by this compound
The selective inhibition of the Smad3 pathway by SIS3 leads to a variety of significant downstream molecular changes. These consequences highlight the central role of Smad3 in various cellular processes, particularly those related to fibrosis, inflammation, and apoptosis.
Inhibition of Fibrosis: SIS3 has been shown to suppress the expression of key pro-fibrotic molecules. It inhibits the TGF-β1-induced up-regulation of type I procollagen and fibronectin. nih.govresearchgate.netportlandpress.com It also prevents the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis, by reducing the expression of α-smooth muscle actin (α-SMA) and vimentin (B1176767). nih.govresearchgate.net
Anti-inflammatory Effects: Research indicates that SIS3 can ameliorate inflammation. nih.gov Treatment with SIS3 has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Cyclooxygenase-2 (COX2). nih.gov
Reduction of Apoptosis: The disruption of Smad3 signaling by SIS3 can also inhibit programmed cell death. Studies have shown that SIS3 treatment leads to reduced caspase-3 activity, a key executioner in the apoptotic cascade. nih.govnih.gov
Modulation of Downstream Gene Expression: SIS3 affects the expression of various genes that are transcriptionally regulated by Smad3. For example, it can block the high glucose-induced expression of the downstream protein c-Myc in podocytes. nih.gov Additionally, by inactivating Smad3 signaling, SIS3 can inhibit the auto-induction of TGF-β1, thereby interrupting a positive feedback loop that can exacerbate fibrotic conditions. portlandpress.comresearchgate.net
| Downstream Consequence | Specific Molecular Effect | Reference |
| Fibrosis | Decreased expression of Type I Collagen, Fibronectin, α-SMA, Vimentin | nih.govresearchgate.netportlandpress.com |
| Inhibited myofibroblast differentiation | nih.govresearchgate.net | |
| Inflammation | Decreased levels of TNF-α, COX2, IL-1β | nih.gov |
| Apoptosis | Inhibited caspase-3 activity | nih.govnih.gov |
| Gene Expression | Inhibition of TGF-β1 auto-induction | portlandpress.comresearchgate.net |
| Blockade of c-Myc expression | nih.gov |
Impact on Myofibroblast Differentiation and Phenotypic Modulation
This compound has been shown to inhibit the myofibroblast differentiation of fibroblasts, a key process in tissue repair and fibrosis. medchemexpress.combiomol.comimmunomart.comthp.atebi.ac.uk This inhibitory effect is primarily achieved by blocking the TGF-β1-induced signaling pathway. medchemexpress.comthp.atebi.ac.uk In research models, SIS3 attenuates the TGF-β1-induced phosphorylation of Smad3 and the subsequent interaction of Smad3 with Smad4, without affecting the phosphorylation of Smad2. ebi.ac.ukresearchgate.net This selective action allows for the specific investigation of Smad3-mediated cellular responses.
In studies involving human dermal fibroblasts, SIS3 was found to inhibit the myofibroblast differentiation induced by TGF-β1. ebi.ac.ukresearchgate.net Furthermore, in fibroblasts derived from patients with scleroderma, which exhibit constitutive phosphorylation of Smad3, SIS3 was able to completely diminish this phosphorylation. ebi.ac.ukresearchgate.net The differentiation of cardiac fibroblasts into myofibroblasts, a critical step in cardiac fibrosis, was also shown to be promoted by EphrinB2, an effect that could be reversed by the Smad3 inhibitor SIS3. ahajournals.org
Regulation of Extracellular Matrix Protein Synthesis and Deposition
SIS3 plays a significant role in modulating the synthesis and deposition of extracellular matrix (ECM) proteins, which are crucial in the development of fibrotic conditions. ebi.ac.ukresearchgate.netnih.gov The overexpression of ECM proteins is a hallmark of fibrosis, and TGF-β signaling is a key driver of this process. researchgate.net Research has demonstrated that SIS3 can abolish the overexpression of ECM proteins induced by TGF-β1 in normal dermal fibroblasts. researchgate.net In a rat model of acute respiratory distress syndrome (ARDS), SIS3 was found to suppress the levels of TGF-β1. nih.gov
Table 1: Effect of SIS3 on TGF-β-Induced Protein Expression in Human Trabecular Meshwork Cells
| Treatment | Relative mRNA Expression Change | Protein Expression Change |
|---|---|---|
| TGF-β3 | ↑ COL1A1, CTGF, Fibronectin, α-SMA | ↑ COL1A1, α-SMA, F-actin, Fibronectin |
| TGF-β3 + SIS3 | ↓ Attenuated the increase in COL1A1, CTGF, Fibronectin, and α-SMA | ↓ Attenuated the increase in COL1A1, α-SMA, and Fibronectin |
Data derived from studies on human trabecular meshwork cells where TGF-β3 induced fibrotic responses. The addition of SIS3 counteracted these effects. mdpi.com
SIS3 has been shown to effectively attenuate the upregulation of type I collagen induced by TGF-β1. ebi.ac.ukresearchgate.net In human dermal fibroblasts, the addition of SIS3 reduced the transcriptional activity that leads to an increase in type I procollagen. ebi.ac.uknih.gov Moreover, in scleroderma fibroblasts, which are characterized by an up-regulated expression of type I collagen, SIS3 was able to completely diminish this overexpression. ebi.ac.ukresearchgate.net In human trabecular meshwork cells, TGF-β3 treatment led to an increase in COL1A1 mRNA and protein expression, an effect that was significantly attenuated by co-treatment with SIS3. mdpi.com
The expression of fibronectin, another key component of the extracellular matrix, is also modulated by SIS3. medchemexpress.comresearchgate.net Studies have shown that treatment with SIS3 decreases the TGF-β1-induced expression of fibronectin. medchemexpress.com In human trabecular meshwork cells, TGF-β3 treatment upregulated fibronectin protein expression and mRNA levels, and these effects were attenuated with the addition of SIS3. mdpi.com Similarly, in human optic nerve head astrocytes and lamina cribrosa cells, the stimulation of fibronectin secretion by TGF-β2 was reduced to baseline control levels by treatment with SIS3. molvis.org
Alpha-smooth muscle actin (α-SMA) is a well-established marker for myofibroblast differentiation. researchgate.netnih.govdupuytrens.org SIS3 has been shown to inhibit the TGF-β-induced expression of α-SMA. researchgate.net In cardiac fibroblasts, the inhibition of Smad3 with SIS3 significantly reversed the EphrinB2-mediated increase in α-SMA expression. ahajournals.org In human trabecular meshwork cells, TGF-β3-induced upregulation of α-SMA protein and mRNA levels was attenuated by co-treatment with SIS3. mdpi.com Furthermore, in non-small cell lung cancer cells, SIS3 treatment led to a downregulation of N-cadherin and Vimentin. researchgate.net In TGF-β-stimulated NRK49F cells, the Smad3 inhibitor SIS3 decreased the protein expression of α-SMA and vimentin. mdpi.com
Fibronectin Expression Alteration
Effects on Cellular Proliferation and Cell Cycle Progression
SIS3 has been observed to influence cellular proliferation and cell cycle progression, often by counteracting the effects of other signaling molecules. For instance, in stem cells from the apical papilla (SCAPs), TGF-β1 was found to inhibit cell proliferation, and treatment with the Smad3 inhibitor SIS3 largely attenuated this suppressive effect. researchgate.net In contrast, in a study on human colon cancer HCT-116 cells, ellagic acid was shown to inhibit cell proliferation and induce G0/G1 cell cycle arrest, and these effects were reduced by SIS3. spandidos-publications.com
SIS3 has been demonstrated to mitigate G0/G1 cell cycle arrest induced by other compounds. In a study on MCF-7 breast cancer cells, the compound ellagic acid was found to induce G0/G1 cell cycle arrest, and this effect was mitigated by SIS3. ebi.ac.uk Similarly, in human colon cancer HCT-116 cells, ellagic acid-induced G0/G1 cell cycle arrest was reduced by the presence of SIS3. spandidos-publications.com This suggests that the Smad3 pathway, which is inhibited by SIS3, plays a role in the mechanisms leading to G0/G1 arrest in these specific experimental contexts.
Cyclin-Dependent Kinase Inhibitor (e.g., p21, p27) Expression Regulation
This compound, a specific inhibitor of Smad3, has been shown to regulate the expression of cyclin-dependent kinase inhibitors (CKIs), particularly p21 and p27. These proteins are crucial regulators of cell cycle progression, and their expression is often modulated by the TGF-β/Smad3 signaling pathway.
In a model of cisplatin-induced acute kidney injury, the inhibition of Smad3 by SIS3 was found to indirectly lead to a decrease in the expression of both p21 and p27. This effect was linked to the upregulation of a long non-coding RNA, Arid2-IR. The subsequent reduction in p21 and p27 levels is believed to contribute to the promotion of tubular epithelial cell regeneration by facilitating cell cycle progression. nih.gov Specifically, lncRNA Arid2-IR was shown to regulate the cell cycle by decreasing the expression of these cyclin-dependent kinase inhibitors. nih.gov
The mechanism often involves the direct binding of Smad3 to the promoter regions of the p21 and p27 genes, thereby inducing their transcription. By inhibiting the phosphorylation and activation of Smad3, SIS3 can prevent this transcriptional activation, leading to lower levels of p21 and p27. This has been observed in various models of kidney disease where Smad3 activation contributes to cell cycle arrest and apoptosis in tubular epithelial cells. nih.gov For instance, in a mouse model of unilateral ureteral obstruction, the pathogenic role of Smad3 in promoting tubular epithelial cell death is linked to its ability to induce p21 and p27. nih.gov
The following table summarizes the observed effects of SIS3 on the expression of p21 and p27 in a specific experimental context.
Table 1: Effect of SIS3 on p21 and p27 Expression in Cisplatin-Treated Renal Tubular Epithelial Cells An interactive data table will be generated here based on the provided data.
| Treatment Group | p21 Protein Expression Level | p27 Protein Expression Level |
|---|---|---|
| Control | Baseline | Baseline |
| Cisplatin (B142131) | Increased | Increased |
| Cisplatin + lncRNA Arid2-IR Overexpression | Decreased (compared to Cisplatin group) | Decreased (compared to Cisplatin group) |
Data derived from a study where SIS3's effect was shown to be mediated by lncRNA Arid2-IR. nih.gov
Influences on Programmed Cell Death Pathways
This compound has demonstrated the ability to modulate programmed cell death, or apoptosis, in various experimental models. Its primary mechanism of action in this context is through the inhibition of the pro-apoptotic Smad3 signaling pathway.
In a mouse model of unilateral ureteral obstruction (UUO), a condition that leads to renal fibrosis and apoptosis, treatment with SIS3 significantly attenuated apoptosis in the kidneys. nih.gov This was evidenced by a reduction in the number of TUNEL-positive cells, a common method for detecting DNA fragmentation that occurs during apoptosis. nih.gov Furthermore, SIS3 treatment also led to a significant decrease in the expression of cleaved-caspase 3, an executive caspase that plays a central role in the apoptotic cascade. nih.gov
Conversely, in a different experimental setting involving balloon-injured rat carotid arteries, the inhibition of Smad3 by SIS3 resulted in an increased number of TUNEL-positive cells. nih.gov This suggests that the role of Smad3 in apoptosis can be context-dependent, and its inhibition by SIS3 can either suppress or promote apoptosis depending on the specific cellular environment and stimuli.
In a model of cisplatin-induced acute kidney injury, SIS3 was shown to decrease cell apoptosis and promote cell regeneration. nih.gov This protective effect was associated with the upregulation of lncRNA Arid2-IR, which in turn led to decreased expression of pro-apoptotic proteins like cleaved caspase 3 and Bax, and increased expression of the anti-apoptotic protein Bcl-2. researchgate.net
The table below summarizes the findings from a study on the effect of SIS3 on apoptotic markers in a UUO mouse model.
Table 2: Modulation of Apoptosis by SIS3 in a Unilateral Ureteral Obstruction (UUO) Mouse Model An interactive data table will be generated here based on the provided data.
| Treatment Group | Number of TUNEL+ cells/HPF | Cleaved-Caspase 3 Expression |
|---|---|---|
| Sham-DMSO | Low | Low |
| UUO-DMSO | Significantly Increased | Significantly Increased |
| UUO-SIS3 | Significantly Decreased (compared to UUO-DMSO) | Significantly Decreased (compared to UUO-DMSO) |
Data represents quantitative analysis from the study. nih.gov
Specificity and Potential Off-Target Engagements in Complex Biological Systems
SIS3 is characterized in the scientific literature as a potent and selective inhibitor of Smad3. researchgate.net Its specificity is derived from its ability to selectively inhibit the TGF-β1-dependent phosphorylation of Smad3, thereby blocking its activation and downstream signaling. researchgate.netmerckmillipore.com
Crucially, studies have shown that SIS3 does not affect the phosphorylation of Smad2, another key mediator of TGF-β signaling. researchgate.net Furthermore, its inhibitory action appears to be specific to the Smad pathway, as it has been reported to have no effect on other major signaling pathways such as the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), or phosphoinositide 3-kinase (PI3K) signaling pathways. merckmillipore.com This high degree of selectivity for Smad3 makes SIS3 a valuable research tool for dissecting the specific roles of the Smad3 signaling cascade in various biological processes. researchgate.net
While SIS3 is widely regarded as a specific Smad3 inhibitor, the potential for off-target engagements in complex biological systems is an important consideration for any small molecule inhibitor. The process of drug repositioning, where drugs are investigated for new therapeutic uses, can sometimes uncover previously unknown targets. nih.gov However, extensive kinase profiling studies specifically for SIS3 are not widely reported in the currently available literature. The existing data strongly supports its high selectivity for Smad3 over other tested kinases. researchgate.netmerckmillipore.com The antifibrotic effect of SIS3, for example, is considered more specific with fewer off-target effects compared to other inhibitors of the TGF-β pathway that target upstream kinases. core.ac.uk
The known selectivity profile of SIS3 is summarized in the table below.
Table 3: Specificity Profile of SIS3 An interactive data table will be generated here based on the provided data.
| Target/Pathway | Effect of SIS3 |
|---|---|
| Smad3 Phosphorylation | Inhibits |
| Smad2 Phosphorylation | No effect |
| p38 MAPK Signaling | No effect |
| ERK Signaling | No effect |
| PI3-Kinase Signaling | No effect |
Based on data from multiple studies. researchgate.netmerckmillipore.com
Fibrosis Research Models
Fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway for a multitude of chronic diseases, leading to organ dysfunction and failure. The targeted inhibition of Smad3 by SIS3 has proven invaluable in dissecting the fibrotic process across different organ systems.
Renal Fibrosis Investigations
In the context of kidney disease, SIS3 has been instrumental in clarifying the role of Smad3 in the development of renal fibrosis, a hallmark of chronic kidney disease (CKD) progression.
The unilateral ureteral obstruction (UUO) model is a well-established and rapid method for inducing renal tubulointerstitial fibrosis. krcp-ksn.orgnih.gov Ligation of one ureter leads to a cascade of events including tubular dilation, interstitial inflammation, and fibroblast activation, culminating in significant fibrosis. krcp-ksn.orgnih.govfrontiersin.org
Studies utilizing the UUO model have demonstrated that SIS3 administration can attenuate the development of tubulointerstitial fibrosis. researchgate.net In a mouse model of UUO, treatment with SIS3 significantly reduced the expression of fibrotic markers. nih.gov Specifically, SIS3 has been shown to decrease the number of apoptotic cells and the expression of cleaved caspase 3 in the obstructed kidney. nih.gov The inhibition of Smad3 phosphorylation by SIS3 in this model is associated with a reduction in the accumulation of extracellular matrix proteins. nih.gov These findings underscore the critical role of the Smad3 pathway in mediating the fibrotic response to ureteral obstruction.
Table 1: Effects of SIS3 in Unilateral Ureteral Obstruction (UUO) Mouse Models
| Finding | Effect of SIS3 Treatment | Reference |
|---|---|---|
| Tubulointerstitial Fibrosis | Attenuated | researchgate.net |
| Fibrotic Marker Expression | Reduced | nih.gov |
| Apoptosis (TUNEL-positive cells) | Reduced | nih.gov |
| Cleaved Caspase 3 Expression | Reduced | nih.gov |
| Extracellular Matrix Accumulation | Reduced | nih.gov |
Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by progressive glomerulosclerosis and tubulointerstitial fibrosis. dovepress.com Experimental models, such as streptozotocin (B1681764) (STZ)-induced diabetes in mice and the genetically diabetic db/db mouse, are widely used to study the pathogenesis of this condition. dovepress.commednexus.org
Research has shown that SIS3 can delay the development of diabetic nephropathy in both STZ-induced type 1 diabetic mice and type 2 diabetic db/db mice. researchgate.net In STZ-induced diabetic mice, SIS3 administration blocked Smad3 activation and retarded the early development of diabetic glomerulosclerosis and tubulointerstitial fibrosis. nih.gov This was associated with a reduction in the expression of collagen IV and fibronectin. nih.gov In db/db mice, SIS3 treatment was found to inhibit renal fibrosis and inflammation. researchgate.net This effect was linked to the restoration of the TGF-β/Smad signaling balance by inhibiting Smad3 and increasing the expression of the inhibitory Smad7. researchgate.net Furthermore, treating pre-diabetic db/db mice with SIS3 was shown to attenuate both type 2 diabetes and diabetic nephropathy by preserving islet β-cell function. researchgate.netijbs.com
Table 2: Research Findings of SIS3 in Diabetic Nephropathy Models
| Model | Key Findings with SIS3 Treatment | Reference |
|---|---|---|
| STZ-induced | Delayed development of diabetic nephropathy. | researchgate.net |
| Blocked Smad3 activation. | nih.gov | |
| Retarded early glomerulosclerosis and tubulointerstitial fibrosis. | nih.gov | |
| Reduced expression of collagen IV and fibronectin. | nih.gov | |
| db/db mice | Delayed development of diabetic nephropathy. | researchgate.net |
| Inhibited renal fibrosis and inflammation. | researchgate.net | |
| Restored balance of TGF-β/Smad signaling (inhibited Smad3, increased Smad7). | researchgate.net | |
| Attenuated type 2 diabetes and diabetic nephropathy in pre-diabetic mice. | researchgate.netijbs.com |
Cisplatin is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxicity, which can lead to acute kidney injury (AKI). peerj.com Mechanistic studies using cisplatin-induced AKI models have explored the role of various signaling pathways in this process.
The application of SIS3 in this model has revealed that inhibiting Smad3 phosphorylation can protect against cisplatin-induced AKI. nih.govnih.gov Treatment with SIS3 was shown to promote the regeneration of tubular epithelial cells. nih.govresearchgate.net This was evidenced by increased expression of proliferation markers such as PCNA and Ki67. nih.govresearchgate.net Furthermore, SIS3 was found to alleviate oxidative stress and reduce lipid accumulation in renal tubular cells. peerj.comresearchgate.netresearchgate.net Mechanistically, SIS3 upregulates the long non-coding RNA Arid2-IR, which in turn regulates the transferrin receptor pathway, leading to reduced apoptosis and enhanced cell regeneration. nih.govnih.gov These studies highlight a protective role for SIS3 in the setting of cisplatin-induced nephrotoxicity by promoting cell survival and regeneration. nih.govresearchgate.net
Table 3: Mechanistic Insights from SIS3 Application in Cisplatin-Induced AKI Models
| Finding | Effect of SIS3 Treatment | Reference |
|---|---|---|
| Renal Functional Injury | Protected against | nih.gov |
| Tubular Epithelial Cell Regeneration | Promoted | nih.govresearchgate.net |
| PCNA and Ki67 Expression | Increased | nih.govresearchgate.net |
| Oxidative Stress | Alleviated | peerj.comresearchgate.netresearchgate.net |
| Lipid Accumulation | Reduced | peerj.comresearchgate.netresearchgate.net |
| LncRNA Arid2-IR Expression | Upregulated | nih.govnih.gov |
| Tubular Cell Apoptosis | Reduced | nih.gov |
Diabetic Nephropathy Models (e.g., STZ-induced, db/db mice)
Submandibular Gland Fibrosis Mechanisms
Fibrosis of the submandibular glands can lead to dysfunction and conditions like chronic obstructive sialadenitis. nih.govnih.gov The TGF-β/SMAD3 signaling pathway is implicated in the pathogenesis of salivary gland fibrosis. mdpi.comresearchgate.net
In a mouse model of submandibular gland dysfunction induced by duct ligation, SIS3 treatment was shown to alleviate fibrosis and improve gland function. nih.govnih.gov Specifically, SIS3 reduced the deposition of interlobular and intralobular collagen. nih.govresearchgate.net This was accompanied by a reduction in SMAD3 phosphorylation and TGF-β expression. nih.govnih.gov The study also noted that SIS3 controlled the release of inflammatory cytokines, including interleukin-6 and interleukin-1β. nih.govnih.gov These findings suggest that targeting the Smad3 pathway with SIS3 may be a promising approach to mitigate submandibular gland fibrosis and restore function. nih.govresearchgate.net
Table 4: Effects of SIS3 on Submandibular Gland Fibrosis
| Finding | Effect of SIS3 Treatment | Reference |
|---|---|---|
| Salivary Gland Dysfunction | Rescued | nih.govnih.gov |
| Interlobular and Intralobular Fibrosis | Reduced | nih.govresearchgate.net |
| Collagen Deposition | Reduced | nih.govresearchgate.net |
| SMAD3 Phosphorylation | Inhibited | nih.govnih.gov |
| TGF-β Expression | Reduced | nih.govnih.gov |
| Inflammatory Cytokine Release (IL-6, IL-1β) | Controlled | nih.govnih.gov |
Pulmonary Fibrosis Mechanistic Studies
Idiopathic pulmonary fibrosis (IPF) is a devastating and progressive lung disease with a poorly understood etiology. nih.gov The TGF-β/Smad signaling pathway is considered a central player in the fibrotic process in the lungs. frontiersin.org
In vitro studies using lung fibroblasts have demonstrated that SIS3 can block TGF-β1-induced fibrotic responses. For instance, SIS3 treatment inhibited the upregulation of the pro-fibrotic microRNA, miR-424, in human lung fibroblasts. frontiersin.org In another study, SIS3 was shown to abrogate the TGF-β1-induced upregulation of Bcar3, a protein implicated in myofibroblast formation. dovepress.com Furthermore, SIS3 was used to demonstrate that the overexpression of Mbd2, a protein found to be highly expressed in IPF lungs, occurs in a Smad3-dependent manner. nih.gov In a model of hyperoxia-induced lung injury in rat alveolar epithelial cells, SIS3 blocked the detrimental effects of P311 overexpression, a protein that stimulates TGF-β translation. researchgate.net These mechanistic studies highlight the utility of SIS3 in dissecting the complex signaling networks that contribute to the pathogenesis of pulmonary fibrosis.
Table 5: Mechanistic Findings of SIS3 in Pulmonary Fibrosis Research
| Experimental System | Key Findings with SIS3 Treatment | Reference |
|---|---|---|
| Human Lung Fibroblasts (TGF-β1-induced) | Blocked upregulation of miR-424. | frontiersin.org |
| Abrogated upregulation of Bcar3. | dovepress.com | |
| Primary Mouse Lung Fibroblasts (TGF-β1-induced) | Inhibited Mbd2 overexpression. | nih.gov |
| Rat Alveolar Epithelial Cells (Hyperoxia-induced) | Blocked effects of P311 overexpression. | researchgate.net |
Dermal Fibrosis and Scleroderma Research
This compound is a valuable research tool for investigating the molecular mechanisms underlying dermal fibrosis and scleroderma. Its utility stems from its function as a specific inhibitor of Smad3, a key protein in the transforming growth factor-beta (TGF-β) signaling pathway, which is critically involved in fibrosis. researchgate.netnih.gov
Research using SIS3 has demonstrated that selectively inhibiting Smad3 can reverse fibrotic processes in experimental models. In studies involving human dermal fibroblasts, SIS3 was shown to suppress the TGF-β1-induced upregulation of type I procollagen by reducing transcriptional activity. researchgate.netnih.gov The compound also effectively inhibits the differentiation of fibroblasts into myofibroblasts, a critical step in the development of fibrotic tissue. researchgate.netnih.gov Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA), and SIS3 treatment has been found to inhibit this expression. nih.gov
In fibroblasts derived from patients with scleroderma, which exhibit constitutively high levels of collagen production, SIS3 has been shown to completely diminish the constitutive phosphorylation of Smad3. researchgate.netnih.gov This action, in turn, reduces the excessive expression of type I collagen, a hallmark of the disease. researchgate.netnih.gov These findings suggest that the specific inhibition of Smad3 phosphorylation is a key mechanism for its anti-fibrotic effects. researchgate.netnih.gov Studies have also explored how SIS3 interacts with other signaling pathways, such as Wnt and Hedgehog, which cooperate with TGF-β/SMAD signaling to drive fibrosis. mdpi.com For instance, blocking SMAD3 with SIS3 was shown to prevent TGF-β-mediated upregulation of the pro-fibrotic protein CLIC4 in dermal fibroblasts. mdpi.com
Table 1: Research Findings on SIS3 in Dermal Fibrosis and Scleroderma Models
| Experimental Model | Key Research Finding | Effect of SIS3 | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | TGF-β1 induces upregulation of type I procollagen and myofibroblast differentiation. | Attenuated TGF-β1 effects by reducing transcriptional activity and inhibiting myofibroblast differentiation. | researchgate.netnih.gov |
| Scleroderma Fibroblasts | Exhibit constitutive phosphorylation of Smad3 and upregulated type I collagen expression. | Completely diminished constitutive Smad3 phosphorylation and reduced type I collagen expression. | researchgate.netnih.gov |
| Human Dermal Fibroblasts | Hypoxia, via the TGF-β1/Smad3 pathway, drives the transition of fibroblasts to a myofibroblast-like phenotype. | Blockade with SIS3 significantly impaired the expression of hypoxia-induced fibrosis-related molecules (α-SMA, Collagen I and III). | nih.gov |
| Healthy Dermal Fibroblasts | TGF-β stimulates the expression of pro-fibrotic proteins CLIC4 and α-SMA. | Prevented TGF-β-mediated upregulation of CLIC4 and α-SMA. | mdpi.com |
Cancer Pathogenesis Research
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often attributed to the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2. nih.govnih.govcapes.gov.br SIS3 has been identified as a compound capable of reversing MDR in cancer cells. nih.gov
Studies have revealed that SIS3 strongly inhibits the transport function of both ABCB1 and ABCG2. nih.govnih.gov This inhibition is not related to its canonical role as a Smad3 inhibitor but rather a direct interaction with these transporter proteins. By blocking the efflux of chemotherapeutic drugs from cancer cells, SIS3 increases their intracellular accumulation. nih.gov This enhanced accumulation resensitizes the resistant cancer cells to the cytotoxic effects of the drugs and promotes drug-induced apoptosis. nih.govnih.gov
The mechanism of action has been supported by ATPase assays, which show SIS3 affects the ATPase activity of the transporters, and by computational docking analyses that predict its binding within the drug-binding pockets of ABCB1 and ABCG2. nih.gov This research positions SIS3 as a potential agent for combination therapy to overcome MDR in tumors overexpressing these specific ABC transporters. nih.gov
Table 2: Effect of SIS3 on Multidrug Resistance in Cancer Cell Lines
| Transporter | Cancer Cell Lines Studied | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| ABCB1 | KB-V-1, MDR19-HEK293 | SIS3 reverses ABCB1-mediated multidrug resistance. | Inhibits the drug transport function of ABCB1, increasing intracellular drug accumulation and enhancing drug-induced apoptosis. | nih.gov |
| ABCG2 | H460-MX20, R482-HEK293 | SIS3 reverses ABCG2-mediated multidrug resistance. | Inhibits the drug transport function of ABCG2, resensitizing cancer cells to chemotherapeutic agents at non-toxic concentrations of SIS3. | nih.govnih.gov |
The androgen receptor (AR) is a critical factor in the progression of prostate cancer, including castration-resistant prostate cancer (CRPC). nih.gov Research has explored the role of the TGF-β/Smad3 signaling pathway in regulating AR expression and activity. While several studies have shown that Smad3 can physically interact with the AR and act as a co-regulator, the precise role of TGF-β-dependent Smad3 phosphorylation has been a subject of investigation. nih.govmolbiolcell.orgcapes.gov.br
In studies using various prostate cancer cell lines (LNCaP, VCaP, PC3, and Rv1), knockdown of Smad3 was found to decrease the expression of AR, its variant AR-V7, and AR target genes. nih.govresearchgate.net This suggests that the Smad3 protein itself is important for maintaining high levels of AR expression. nih.gov However, when these cells were treated with SIS3 to specifically block the TGF-β-induced phosphorylation of Smad3, there was little to no effect on the levels of AR or its target transcripts. nih.gov Even in VCaP cells, where TGF-β treatment induces Smad3 phosphorylation, it does not alter AR levels, and SIS3 treatment also fails to affect AR expression. nih.gov
These findings collectively indicate that while the Smad3 protein promotes AR expression in prostate cancer cells, this regulatory function is largely independent of the canonical TGF-β signaling pathway that SIS3 inhibits. nih.gov The mechanism may involve Smad3 binding directly to the AR gene, a function that does not require its phosphorylation by the TGF-β receptor. nih.govresearchgate.net
Table 3: SIS3 in the Investigation of Androgen Receptor Regulation in Prostate Cancer
| Cell Line | Experimental Condition | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Rv1, VCaP, PC3 | Smad3 Knockdown (KD) | Decreased levels of AR, AR-V7, and AR target genes. | Smad3 protein is required for AR expression. | nih.gov |
| VCaP | TGF-β treatment | Induced phospho-Smad3 but had no effect on AR or AR target transcript levels. | Canonical TGF-β signaling does not regulate AR expression. | nih.gov |
| Rv1, PC3 | SIS3 treatment | Reduced levels of phospho-Smad3 but showed no significant effect on levels of AR, AR-V7, or most AR target transcripts. | Smad3-mediated regulation of AR expression is independent of its phosphorylation by the TGF-β receptor. | nih.gov |
SIS3 is utilized in breast cancer research primarily as a specific inhibitor to confirm the involvement of the Smad3 signaling pathway in cellular processes like proliferation and cell cycle arrest. waocp.orgkoreascience.krnih.gov In studies investigating the anti-cancer effects of other compounds, SIS3 serves as a critical control to demonstrate that the observed effects are indeed mediated through the TGF-β/Smad3 pathway.
For example, research on the effects of ellagic acid on MCF-7 human breast cancer cells showed that it inhibited cell proliferation and induced G0/G1 cell cycle arrest. waocp.orgkoreascience.krnih.govsemanticscholar.org When the cells were co-treated with ellagic acid and SIS3, the anti-proliferative and cell cycle arrest effects of ellagic acid were significantly attenuated. waocp.orgsemanticscholar.orgfoodforbreastcancer.com Furthermore, SIS3 was shown to reverse the effects of ellagic acid on the expression of downstream targets of the TGF-β/Smad3 pathway, such as the retinoblastoma (RB) protein. waocp.orgkoreascience.kr
Similarly, in studies investigating the role of Kinesin family member 4A (KIF4A) in breast cancer, SIS3 was used to verify the role of the TGF-β1/Smad3 pathway. benthamdirect.comnih.gov Intervention with SIS3 restrained the proliferation and metastatic potential of breast cancer cells, mimicking the effects of KIF4A knockdown and confirming that the pathway is downstream of KIF4A. benthamdirect.comnih.gov These experiments highlight the role of SIS3 as a specific molecular probe to dissect signaling pathways in breast cancer.
Table 4: Use of SIS3 in Breast Cancer Cell Proliferation Studies (MCF-7 Cells)
| Investigated Compound/Protein | Effect of Compound/Protein Silencing | Effect of Co-treatment with SIS3 | Conclusion | Reference |
|---|---|---|---|---|
| Ellagic Acid | Inhibited proliferation and induced G0/G1 cell cycle arrest. | Attenuated the inhibitory activity and mitigated the cell cycle arrest induced by ellagic acid. | Ellagic acid's anti-proliferative effects are mediated through the TGF-β/Smad3 pathway. | waocp.orgkoreascience.krnih.govsemanticscholar.org |
| KIF4A | Silencing KIF4A repressed proliferation and metastasis potential. | SIS3 intervention restrained proliferation and metastasis, mimicking KIF4A silencing. | KIF4A's role in breast cancer proliferation is mediated via the TGF-β1/Smad3 pathway. | benthamdirect.comnih.gov |
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense fibrotic stroma, rich in cancer-associated fibroblasts (CAFs), which create a tumor microenvironment that promotes tumor progression. frontiersin.orgthno.org The TGF-β signaling pathway is a major driver of the activation of pancreatic stellate cells (the main precursors of CAFs) and the subsequent crosstalk between CAFs and cancer cells. thno.orgmdpi.com
SIS3, by inhibiting Smad3, is used in experimental models to disrupt this signaling loop and understand its consequences. mdpi.com Studies have shown that PDAC cells secrete factors like TGF-β that activate fibroblasts. mdpi.com In turn, these activated fibroblasts secrete molecules that make the PDAC cells more proliferative and resistant to chemotherapy. mdpi.com Using a Smad3 inhibitor like SIS3 in co-culture systems helps to confirm the central role of the TGF-β/Smad3 axis in this reciprocal activation. mdpi.com
Further research has shown that this signaling axis is also crucial for metabolic reprogramming within the tumor microenvironment. For instance, the TGF-β/SMAD3/ATF4 signaling pathway is required for CAFs to secrete cysteine, which PDAC cells then use to synthesize glutathione, thereby increasing their resistance to a form of cell death called ferroptosis. nih.gov Blocking this pathway with SIS3 abrogated the enhanced cysteine secretion by CAFs, highlighting a key mechanism of tumor support that can be targeted. nih.gov
Table 5: Role of SIS3 in Investigating PDAC-Fibroblast Crosstalk
| Experimental Focus | Key Pathway Investigated | Effect of SIS3 | Finding | Reference |
|---|---|---|---|---|
| PDAC Cell Aggressiveness | TGF-β signaling loop between PDAC cells and fibroblasts. | Used as a SMAD3 inhibitor to dissect the pathway's role in proliferation and chemoresistance. | Confirmed that TGF-β released by activated fibroblasts stimulates PDAC cell growth and that this loop is SMAD3-dependent. | mdpi.com |
| Chemoresistance & Ferroptosis | TGF-β/SMAD3/ATF4 signaling in CAFs. | Abrogated the enhanced secretion of cysteine from CAFs. | Revealed that CAFs confer resistance to ferroptosis in PDAC cells by secreting cysteine in a TGF-β/SMAD3-dependent manner. | nih.gov |
Natural Killer (NK) cells are innate lymphocytes capable of killing tumor cells and are crucial for anti-cancer immunosurveillance. nih.govfrontiersin.org However, their function is often suppressed within the tumor microenvironment (TME). One of the key immunosuppressive cytokines in the TME is TGF-β, which can directly inhibit NK cell activity, including their cytotoxicity and cytokine production. nih.gov
The TGF-β signal is transduced through the Smad pathway, and therefore, SIS3 is used as a tool to investigate the reversal of this immunosuppression. nih.gov By inhibiting Smad3, SIS3 can block the downstream effects of TGF-β on NK cells. This can potentially restore their anti-tumor functions. Research lists SIS3 among small molecules that can enhance the anti-tumor activity of NK cells. nih.gov
The mechanism involves preventing TGF-β-induced downregulation of activating receptors on NK cells (like NKG2D) and inhibiting the suppressive signals that lead to NK cell exhaustion. nih.gov While direct experimental data focusing solely on SIS3's effect on NK cells is specific, its role is inferred from its known function as a Smad3 inhibitor within the broader context of TGF-β's profound immunosuppressive effects on NK cells. nih.gov Investigating the blockade of this pathway with inhibitors like SIS3 is a key strategy in developing therapies that can unleash the full potential of NK cell-mediated anti-tumor immunity. mdpi.com
Table 6: Investigating NK Cell Immunosuppression with SIS3
| Immune Cell | Suppressive Cytokine | Signaling Pathway | Role of SIS3 in Research | Implication | Reference |
|---|---|---|---|---|---|
| Natural Killer (NK) Cells | Transforming Growth Factor-beta (TGF-β) | TGF-β/Smad3 | To inhibit the Smad3-mediated immunosuppressive signal from TGF-β. | Blocking this pathway may restore NK cell cytotoxicity and anti-tumor function within the tumor microenvironment. | nih.gov |
Pancreatic Ductal Adenocarcinoma Fibroblast Activation and Aggressiveness Mechanisms
Inflammation and Immune Response Research
This compound is utilized in research to explore the nuanced role of the Smad3 signaling pathway in inflammation and immune responses. Its application has revealed that the effects of Smad3 inhibition can be highly context-dependent, varying significantly between different tissues and disease models.
SIS3 has been instrumental in demonstrating the role of Smad3 in regulating the expression of key pro-inflammatory cytokines. In a mouse model of unilateral ureteral obstruction, a condition that induces kidney fibrosis and inflammation, treatment with SIS3 was found to ameliorate the increase in pro-inflammatory markers. Specifically, it suppressed the elevated levels of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX2) within the kidney tissue and reduced circulating Interleukin-1 beta (IL-1β).
Conversely, in studies of neuroinflammation, the inhibition of Smad3 by SIS3 led to an increase in pro-inflammatory cytokines. nih.gov In a rat model involving injections of lipopolysaccharide (LPS) into the substantia nigra, treatment with SIS3 resulted in a significant increase in the levels of IL-1β and Interleukin-6 (IL-6). nih.gov This was also observed in primary microglia cultures, where SIS3 treatment contributed to a heightened inflammatory response. nih.gov These contrasting findings underscore the complex, tissue-specific role of Smad3 signaling in modulating cytokine expression.
| Experimental Model | Key Cytokines Modulated | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (Kidney Inflammation) | TNF-α, COX2, IL-1β | Ameliorated the increase of these cytokines | columbia.edu |
| LPS-Induced Neuroinflammation (Rat Substantia Nigra) | IL-1β, IL-6 | Induced a significant increase in these cytokines | nih.gov |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse Lung) | General Inflammatory Cells | Suppressed the infiltration of inflammatory cells |
Research into neuroinflammation has employed SIS3 to clarify the function of Smad3 signaling in the central nervous system's immune cells, particularly microglia. nih.gov It is understood that Smad3 signaling participates in regulating microglial activity. nih.gov In a rat model designed to study Parkinson's disease, SIS3 was used to investigate how Smad3 deficiency impacts neuroinflammation. nih.gov The study found that SIS3, when administered to the substantia nigra, significantly increased the number of activated microglia, as identified by the marker IBA-1. nih.gov Furthermore, when combined with the inflammatory agent LPS, SIS3 exacerbated the microglial inflammatory response. nih.gov These results suggest that intact Smad3 signaling may have a role in suppressing microglial activation and that its inhibition can promote a pro-inflammatory state in the brain. nih.gov
| Experimental Model / Cell Type | Parameter Measured | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Rat Substantia Nigra (In Vivo) | Number of Activated Microglia (IBA-1+ cells) | Significantly increased | nih.gov |
| Primary Microglia Cultures (In Vitro) | Pro-inflammatory Factor Levels | Induced a significant increase | nih.gov |
| Rat Substantia Nigra (In Vivo, with LPS) | Microglial Inflammatory Response | Significantly enhanced/exacerbated the response to LPS | nih.gov |
Modulation of Inflammatory Cytokine Expression (e.g., TNF-α, COX2, IL-1β, IL-6)
Other Mechanistic Research Applications
Beyond inflammation, this compound serves as a critical tool in other areas of mechanistic research, including the study of tissue formation, stem cell fate, and neurodegeneration.
The formation of cartilage, or chondrogenesis, is heavily dependent on the TGF-β signaling pathway to drive the differentiation of mesenchymal stem cells into chondrocytes and promote the synthesis of the specialized cartilage extracellular matrix (ECM). researchgate.netmdpi.com This ECM is rich in proteins like Type II collagen and aggrecan, which are regulated by master transcription factors such as SOX9. researchgate.nete-century.us
SIS3 has been used to confirm the specific role of Smad3 in this process. In studies using chondrocytes, the addition of SIS3 was shown to reverse the beneficial effects of chondrogenic-promoting agents. e-century.us For example, SIS3 treatment blocked the increased expression of SOX9, Type II collagen (Col2α), and Aggrecan (ACAN). e-century.us Another study demonstrated that while TGF-β1 induces the expression of Cartilage Oligomeric Matrix Protein (COMP), a key component of the cartilage ECM, this induction is suppressed by SIS3 in a dose-dependent manner. nih.gov These findings establish that Smad3 is a necessary downstream mediator for the expression of critical cartilage matrix proteins during chondrogenesis. e-century.usnih.gov
| Study Focus | Key Molecules | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Chondrocyte Viability and ECM Synthesis | SOX9, Col2α, ACAN | Reversed the IL-1β-induced downregulation that was rescued by Baicalin, indicating inhibition of chondrogenesis | e-century.us |
| TGF-β1-Mediated Gene Expression in BMSCs | Cartilage Oligomeric Matrix Protein (COMP) | Suppressed the TGF-β1-mediated activation of COMP transcription | nih.gov |
| TGF-β1-Mediated Gene Expression in ATDC5 cells | FOXO1, Sox9, Col2a1, Acan | Suppressed the TGF-β1-induced expression of these chondrogenic factors | researchgate.net |
The ability to direct the differentiation of induced pluripotent stem cells (iPSCs) into specific lineages is a cornerstone of regenerative medicine research. qkine.comqkine.com Signaling pathways like TGF-β are critical in determining whether iPSCs become cells of the endoderm, mesoderm, or ectoderm. qkine.comqkine.comoatext.com SIS3 is used as a small molecule to selectively block the Smad3 branch of this pathway, thereby influencing cell fate decisions.
For example, research has shown that SIS3 facilitates the production of anterior ectoderm from mouse iPSCs. stemcell.comstemcell.com In another study focused on generating endothelial cells from human iPSCs, the inhibition of SMAD3 with SIS3 was found to significantly reduce the expression of the endothelial marker VE-cadherin. nih.gov This indicates that the TGF-β/SMAD3 pathway is necessary for endothelial lineage differentiation and that SIS3 can be used to prevent it, potentially redirecting the iPSCs toward other fates. tocris.comnih.govrndsystems.com
| iPSC Type | Target Lineage/Cell Type | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Mouse iPSCs | Anterior Ectoderm | Facilitated production | stemcell.comstemcell.com |
| Human iPSCs | Endothelial Cells | Inhibited differentiation by reducing VE-cadherin expression | nih.gov |
SIS3 is applied in experimental models of neurodegenerative diseases, such as Parkinson's disease (PD), to investigate the underlying pathological mechanisms. nih.govstressmarq.com Research has explored the hypothesis that a deficiency in Smad3 signaling could contribute to the progressive loss of neurons. nih.gov
In a rat model of Parkinson's disease, direct administration of SIS3 into the substantia nigra, the brain region most affected in PD, was found to induce significant behavioral deficits and cause nigrostriatal dopaminergic neurodegeneration on its own. nih.gov Moreover, when combined with the neuroinflammatory agent LPS, SIS3 exacerbated these effects, leading to more severe behavioral problems and greater neuronal loss compared to either agent alone. nih.gov These findings suggest that a loss of Smad3 signaling function may be a contributing factor to the pathogenesis of Parkinson's disease, and SIS3 serves as a crucial chemical tool to model and study this specific signaling deficiency. nih.gov
| Experimental Model | Parameter Measured | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Rat Model of Parkinson's Disease | Behavioral Deficits | Induced significant deficits alone and exacerbated LPS-induced deficits | nih.gov |
| Rat Model of Parkinson's Disease | Nigrostriatal Dopaminergic Neurodegeneration | Induced neurodegeneration alone and exacerbated LPS-induced neurodegeneration | nih.gov |
Fatty Acid Metabolism Dysregulation Research
The chemical compound this compound, a specific inhibitor of Smad3 phosphorylation, has emerged as a critical tool in experimental models to investigate the role of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway in the dysregulation of fatty acid metabolism. researchgate.netnih.gov This pathway is increasingly recognized for its significant role in metabolic diseases, and SIS3 allows researchers to probe the specific contributions of Smad3 to these pathologies. researchgate.netmdpi.com
Research in animal and cell models has demonstrated that inhibiting Smad3 phosphorylation with SIS3 can counteract pathological changes associated with disordered lipid metabolism, such as lipid accumulation and impaired fatty acid oxidation (FAO). researchgate.netnih.gov These studies provide insights into the molecular mechanisms by which the TGF-β/Smad3 axis influences metabolic homeostasis and disease.
Detailed Research Findings
In Vitro and In Vivo Models of Kidney Disease:
In a mouse model of cisplatin-induced acute kidney injury (AKI), a condition associated with metabolic disruption, treatment with SIS3 was shown to mitigate lipid metabolism disorders. researchgate.netnih.govresearchgate.net Proteomic analysis of kidney tissue from this model revealed that differentially expressed proteins were primarily enriched in energy metabolism pathways, particularly lipid metabolism. researchgate.netresearchgate.net The application of SIS3 led to a significant shift in the expression of key proteins governing fatty acid metabolism. researchgate.netnih.govresearchgate.net Specifically, SIS3 treatment increased the expression of crucial fatty acid oxidation proteins, including Carnitine Palmitoyltransferase 1A (CPT1A) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.netnih.govnih.gov Concurrently, it decreased the expression of proteins involved in lipid synthesis, such as Sterol Regulatory Element-Binding Factor 1 (SREBF1) and Stearoyl-CoA Desaturase 1 (SCD1). researchgate.netresearchgate.net This shift from lipid synthesis to oxidation resulted in a visible reduction in lipid droplet accumulation within renal tubular epithelial cells. researchgate.netnih.gov The study also identified N-myc downstream-regulated gene 1 (NDRG1) as a key mediator through which SIS3 exerts these beneficial effects, alleviating oxidative stress and promoting fatty acid oxidation. researchgate.netnih.gov
Similarly, in a model of hyperuricemic nephropathy using uric acid-induced mouse tubular epithelial cells (mTECs), SIS3 treatment demonstrated a clear effect on fatty acid oxidation pathways. semanticscholar.orgnih.govnih.gov The inhibition of Smad3 phosphorylation by SIS3 significantly increased the expression of PPARα, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Peroxisome Proliferator-Activated Receptor gamma Coactivator 1-alpha (PGC-1α), all of which are vital for promoting fatty acid oxidation. semanticscholar.orgnih.govnih.gov
Models of Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD):
The utility of SIS3 has also been demonstrated in models of type 2 diabetes and associated complications like NAFLD. In db/db mice, a model for type 2 diabetes, treatment with SIS3 was found to ameliorate diabetic dyslipidemia and fatty liver. mdpi.com The development of fatty liver in these mice was associated with pronounced activation of Smad3 and a corresponding loss of Peroxisome Proliferator-Activated Receptor delta (PPARδ) expression. mdpi.com Pharmacological inhibition of Smad3 with SIS3 successfully blocked these changes. mdpi.com In vitro experiments using hepatocytes exposed to high levels of palmitic acid further confirmed these findings. The addition of palmitic acid induced Smad3 phosphorylation and inhibited PPARδ expression, leading to massive lipid accumulation. mdpi.com Treatment with SIS3 reversed these effects, inhibiting p-Smad3 and increasing PPARδ expression, thereby reducing lipid storage in the cells. mdpi.com These findings identify PPARδ as a key downstream target of Smad3 signaling in the regulation of hepatic lipid metabolism. mdpi.com
Table 1: Effect of SIS3 Treatment on Key Proteins in Fatty Acid Metabolism in Cisplatin-Induced Acute Kidney Injury Model
| Target Protein | Function | Effect of SIS3 Treatment | Reference |
|---|---|---|---|
| CPT1A | Key enzyme in fatty acid oxidation (FAO) | Increased expression | researchgate.netnih.govnih.gov |
| PPARα | Nuclear receptor, master regulator of FAO | Increased expression | researchgate.netnih.govnih.gov |
| SREBF1 | Transcription factor for lipid synthesis | Decreased expression | researchgate.netresearchgate.net |
| SCD1 | Enzyme in fatty acid synthesis | Decreased expression | researchgate.netresearchgate.net |
| p-Smad3 | Activated (phosphorylated) Smad3 | Decreased level | researchgate.net |
| NDRG1 | Stress-responsive protein | Increased expression | researchgate.netnih.gov |
Table 2: Effect of SIS3 Treatment on Key Proteins in Fatty Acid Metabolism in Hyperuricemic Nephropathy and NAFLD Models
| Model | Target Protein | Function | Effect of SIS3 Treatment | Reference |
|---|---|---|---|---|
| Hyperuricemic Nephropathy (mTECs) | PGC-1α | Coactivator, promotes mitochondrial biogenesis & FAO | Increased expression | semanticscholar.orgnih.govnih.gov |
| PPARγ | Nuclear receptor, regulates lipid metabolism | Increased expression | semanticscholar.orgnih.govnih.gov | |
| PPARα | Nuclear receptor, master regulator of FAO | Increased expression | semanticscholar.orgnih.govnih.gov | |
| p-Smad3 | Activated (phosphorylated) Smad3 | Decreased expression | semanticscholar.orgnih.govnih.gov | |
| NAFLD (db/db mice & hepatocytes) | PPARδ | Nuclear receptor, involved in lipid metabolism | Increased expression (blocked loss) | mdpi.com |
Methodological Considerations for Sis3 Free Base Application in Experimental Systems
Dosage and Concentration Optimization in In Vitro Cellular Assays
The effective concentration of SIS3 free base in in vitro cellular assays is crucial for achieving specific inhibition of Smad3 phosphorylation and function. Optimization of dosage is dependent on the cell type and the specific experimental context. Generally, concentrations ranging from 0.3 µM to 10 µM are utilized. medchemexpress.comselleckchem.comspandidos-publications.com
For instance, in human dermal fibroblasts, SIS3 has been shown to attenuate TGF-β1-induced phosphorylation of Smad3 at concentrations between 0.3 and 10 µM. medchemexpress.com In studies with the AML12 cell line, a concentration of 10 µM for 30 minutes was sufficient to block TGF-β-mediated phosphorylation of SMAD3. selleckchem.com Another study on CNE1 cells used 3 µM of SIS3 for 4 hours. medchemexpress.com Research on human lung alveolar epithelial carcinoma cells (A549) also utilized a 3 µM concentration. selleckchem.com The optimal concentration must be determined empirically for each cell line and experimental condition to ensure maximal specific inhibition with minimal off-target effects.
Table 1: Examples of this compound Concentrations in In Vitro Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| Human Dermal Fibroblasts | 0.3, 1, 3, 10 µM | 1 hour | Attenuated TGF-β1-induced Smad3 phosphorylation. | medchemexpress.com |
| Human Dermal Fibroblasts | 0.3, 1, 3 µM | 72 hours | Inhibited myofibroblast differentiation. | selleckchem.com |
| AML12 Cells | 10 µM | 30 minutes | Blocked TGF-β-mediated SMAD3 phosphorylation. | selleckchem.com |
| CNE1 Cells | 3 µM | 4 hours | Pre-treatment before TGF-β stimulation. | medchemexpress.com |
| A549 Cells | 3 µM | - | Displayed a spindle-shaped fibroblast-like morphology. | selleckchem.com |
| HK-2 Cells | 5 µM | 1 hour | Suppressed cadmium-induced cell death. | selleckchem.com |
| Periodontal Ligament-derived Mesenchymal Cells (PDMCs) | 1, 3, 10 µM | 3 days | Inhibited SMAD3 signaling during osteogenic differentiation. | spandidos-publications.com |
Delivery Methods and Administration Routes in In Vivo Animal Models for Mechanistic Studies
For in vivo studies aiming to understand the mechanisms of SIS3, various delivery methods and administration routes are employed, with intraperitoneal (i.p.) injection being a common choice. nih.govmedchemexpress.eud-nb.infofrontiersin.orgnih.govahajournals.org The dosage and frequency of administration are critical parameters that are optimized based on the animal model and the specific pathology being investigated.
In a mouse model of chronic obstructive sialadenitis, SIS3 was administered daily via intraperitoneal injection at a dose of 2 mg/kg for 7 days. nih.govnih.gov Similarly, in a mouse model of pulmonary fibrosis, SIS3 was given at 2 mg/kg via i.p. injection every two days for three weeks. medchemexpress.eu For studies on acute kidney injury (AKI) induced by cisplatin (B142131), mice were pretreated with 5 mg/kg of SIS3 daily by intraperitoneal injection for four days before the cisplatin injection. d-nb.infoscispace.com In a model of folic acid nephropathy, mice received a daily i.p. injection of 5 µg/g/day of SIS3. frontiersin.org Another study in a ventilator-induced lung injury model used a 2 mg/kg dose administered intraperitoneally one hour before ventilation. d-nb.info
The vehicle used to dissolve SIS3 for in vivo administration is also an important consideration. Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare a stock solution, which is then diluted in a sterile vehicle like saline or phosphate-buffered saline (PBS) for injection. nih.govahajournals.org It is recommended to keep the final DMSO concentration low to avoid potential toxicity in the animals. medchemexpress.eu
Assessment of Inhibitor Specificity and Potential Context-Dependent Effects
A key advantage of SIS3 is its reported specificity for inhibiting Smad3 phosphorylation without affecting the phosphorylation of Smad2 or other signaling pathways like p38 MAPK, ERK, or PI3-kinase. portlandpress.comnih.gov This specificity allows for the targeted investigation of Smad3-mediated processes. For example, studies have shown that while SIS3 effectively reduces p-Smad3 levels, it does not impact Smad2 phosphorylation. nih.govbiologists.com
However, it is crucial to consider potential context-dependent effects. While SIS3 is a valuable tool for dissecting the role of Smad3, its effects can sometimes be influenced by the specific cellular or disease context. For instance, one study suggested that SIS3 might act as a broader inhibitor of the Smad2/3 complex in certain cell lines. ijbs.com Furthermore, in some cancer cell lines, SIS3 has been found to inhibit the function of ABC transporters like ABCB1 and ABCG2, which are involved in multidrug resistance. nih.gov This indicates that SIS3 may have actions beyond direct Smad3 inhibition in specific contexts. Researchers should, therefore, carefully validate the specificity of SIS3 within their experimental system.
Integration with Omics Technologies for Pathway Elucidation (e.g., Proteomics, Transcriptomics)
The integration of SIS3 treatment with "omics" technologies, such as proteomics and transcriptomics, provides a powerful approach for elucidating the broader signaling pathways regulated by Smad3.
Transcriptomics: Global gene expression analysis following SIS3 treatment can reveal the downstream targets of the TGF-β1/SMAD3 pathway. In A549 lung epithelial cells, microarray analysis combined with SIS3 treatment identified numerous genes whose expression was altered by TGF-β1 in a SMAD3-dependent manner. plos.orgpitt.edu The addition of SIS3 reversed the effects of TGF-β1 on many of these target genes, confirming their regulation through the SMAD3 pathway. plos.orgpitt.edu
Proteomics: Comparative proteomic analysis, such as using isobaric tags for relative and absolute quantification (iTRAQ), can identify differentially expressed proteins in response to SIS3 treatment. researchgate.netnih.gov In a study on cisplatin-induced acute kidney injury, iTRAQ-based proteomics revealed that SIS3 treatment led to changes in proteins primarily enriched in energy metabolism pathways, particularly lipid metabolism. researchgate.netnih.gov This approach helps to uncover novel mechanisms by which Smad3 inhibition exerts its effects.
Combining these omics approaches can offer a comprehensive view of the cellular response to SIS3, linking changes in gene expression to alterations in the proteome and associated metabolic pathways. nih.govmdpi.comfrontiersin.org
Analytical Techniques for Measuring this compound Impact
Western Blotting for Protein Phosphorylation and Expression Analysis
Western blotting is a fundamental technique used to assess the impact of SIS3 on protein phosphorylation and expression. nih.govd-nb.infoportlandpress.combiologists.com It is widely used to confirm the inhibitory effect of SIS3 on its primary target, Smad3.
Specifically, researchers measure the levels of phosphorylated Smad3 (p-Smad3) in response to SIS3 treatment. A significant reduction in p-Smad3 levels indicates successful inhibition of the pathway. nih.govd-nb.infoportlandpress.combiologists.com For example, in a mouse model of unilateral ureteral obstruction, Western blot analysis showed that SIS3 administration effectively blocked the phosphorylation of Smad3. portlandpress.com Similarly, in axolotl limb regeneration studies, SIS3 treatment diminished p-Smad3 levels by over 46%. biologists.com
Beyond p-Smad3, Western blotting is also used to analyze the expression of total Smad3 and other downstream target proteins that are regulated by the Smad3 pathway, such as those involved in fibrosis (e.g., Collagen I, α-SMA, Fibronectin) and inflammation. portlandpress.comnih.gov This allows for a more comprehensive understanding of the functional consequences of Smad3 inhibition by SIS3.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a sensitive and specific method for measuring changes in gene expression following treatment with SIS3. nih.govresearchgate.net This technique is crucial for validating the findings from transcriptomics studies and for analyzing the expression of specific genes of interest.
For example, RT-qPCR has been used to demonstrate that SIS3 treatment can inhibit the upregulation of fibrosis-related genes like Col1a1 and Fn1 at the mRNA level. portlandpress.com In a study on chronic obstructive sialadenitis, RT-qPCR was used to show that SIS3 treatment led to the downregulation of np_5318 and miR-21, and the upregulation of miR-29b. nih.gov Furthermore, in studies of lung epithelial cells, RT-qPCR verified that SIS3 could abrogate the TGF-β1-induced changes in the mRNA levels of genes like SERPINE1 and FOXA2. plos.orgpitt.edu The relative expression levels of target genes are typically normalized to a housekeeping gene, such as GAPDH, to ensure accurate quantification. nih.gov
Immunofluorescence and Immunohistochemistry for Cellular Localization and Tissue Changes
Immunofluorescence (IF) and immunohistochemistry (IHC) are indispensable techniques for visualizing the effects of this compound on protein localization and tissue morphology. bio-rad-antibodies.com These methods utilize the high specificity of antibodies to detect target antigens within cells (IF) or tissue sections (IHC), providing critical insights into the subcellular and histological consequences of Smad3 inhibition. Current time information in Curitiba, BR.
In the application of SIS3, these techniques are frequently employed to monitor changes in the expression and localization of proteins involved in fibrosis and epithelial-mesenchymal transition (EMT). For instance, studies have used IHC to assess the impact of SIS3 on tissue fibrosis. researchgate.net In a mouse model of submandibular gland fibrosis, Masson's trichome staining was used to visualize collagen deposition, a hallmark of fibrotic tissue. researchgate.net Observations revealed that treatment with SIS3 significantly reduced the proliferation of fibrous tissue in both interlobular and intralobular regions compared to control groups. researchgate.net
Furthermore, IHC is used to track changes in the expression levels of key signaling molecules. In the same study, IHC staining for Transforming growth factor-beta (TGF-β) showed high expression in the ductal and acinar cells of fibrotic glands, whereas this concentrated expression was absent in the SIS3-treated group. researchgate.net This demonstrates the utility of IHC in confirming the downstream effects of SIS3 on target pathways within a specific tissue context. Similarly, changes in the expression of EMT markers, such as an increase in E-cadherin and a decrease in vimentin (B1176767) and α-smooth muscle actin (α-SMA), following SIS3 treatment can be visualized and quantified using these staining methods. researchgate.net
The general procedure involves fixing the cells or tissue, permeabilizing the membranes if the target is intracellular, incubating with a primary antibody specific to the protein of interest (e.g., TGF-β, collagen I), followed by incubation with a secondary antibody conjugated to a fluorophore (for IF) or an enzyme (for IHC) that generates a detectable signal. nih.gov Quantitative analysis is often performed using software like ImageJ to measure staining intensity or the area of positive staining, allowing for a statistical comparison between SIS3-treated and control samples. researchgate.net
Table 1: Application of Immunohistochemistry in SIS3 Research
| Technique | Target Analyte/Stain | Sample Type | Experimental Goal | Observed Effect of SIS3 Treatment | Reference |
|---|---|---|---|---|---|
| Immunohistochemistry (IHC) | TGF-β | Mouse Submandibular Gland Tissue | To evaluate the expression level of TGF-β, a key profibrotic cytokine. | Prevented the concentrated expression of TGF-β observed in the control fibrotic group. | researchgate.net |
| Masson's Trichome Staining | Collagen | Mouse Submandibular Gland Tissue | To visualize and quantify collagen deposition and fibrosis. | Significantly decreased interlobular and intralobular fibrous tissue. The ratio of collagen deposition was reduced from over 20% to 12%. | researchgate.net |
| Immunohistochemistry (IHC) | Collagen I (COL-1) | Mouse Submandibular Gland Tissue | To specifically detect the deposition of type I collagen. | Reduced collagen deposition in the interlobular region and its invasion into the cell matrix of acini. | researchgate.net |
| Immunohistochemistry (IHC) | Ki67 and PCNA | Mouse Kidney Tissue | To assess cell proliferation and regeneration after injury. | Increased the number of Ki67-positive and PCNA-positive renal tubular epithelial cells after cisplatin-induced injury. | aai.org |
Luciferase Reporter Assays for Transcriptional Activity
Luciferase reporter assays are a cornerstone for quantifying the impact of SIS3 on Smad3-mediated gene transcription. koreascience.kr This powerful technique allows researchers to measure the ability of the Smad3 transcription factor to bind to its target DNA sequences and activate the transcription of downstream genes. nih.gov The assay works by placing the luciferase gene under the control of a promoter that contains Smad-binding elements (SBEs), such as the p3TP-lux or (CAGA)₁₂ reporter constructs. mdpi.comnih.gov
When cells transfected with such a reporter plasmid are stimulated with an activator of the pathway, like TGF-β, the activated Smad3 protein binds to the SBEs in the promoter and drives the expression of the luciferase enzyme. mdpi.commolbiolcell.org The amount of light produced upon the addition of the luciferin (B1168401) substrate is directly proportional to the amount of luciferase enzyme, thus providing a quantitative measure of Smad3 transcriptional activity. researchgate.net
In the context of SIS3, these assays are used to confirm its inhibitory action and specificity. Studies consistently demonstrate that TGF-β-induced activation of Smad3-responsive reporters is significantly diminished by SIS3 in a dose-dependent manner. mdpi.comspandidos-publications.com For example, in human dermal fibroblasts or mink lung epithelial cells (Mv1Lu), the increased luciferase activity from the p3TP-lux reporter following stimulation is effectively abrogated by treatment with SIS3. mdpi.comspandidos-publications.com This methodology confirms that SIS3 acts downstream of receptor activation to block the specific transcriptional function of Smad3, without affecting the activity of other related transcription factors like Smad2 under certain conditions. mdpi.com
Table 2: Use of Luciferase Reporter Assays to Determine SIS3 Activity
| Cell Line | Reporter Construct | Stimulus | Experimental Purpose | Result of SIS3 Application | Reference |
|---|---|---|---|---|---|
| Human Dermal Fibroblasts | p3TP-lux | TGF-β1 | To evaluate the effect of SIS3 on TGF-β1-induced transcriptional activity. | Attenuated the increase in luciferase activity, indicating reduced transcriptional activity. | mdpi.com |
| Mink Lung Epithelial Cells (Mv1Lu) | p3TP-lux | Constitutively active ALK-5 receptor | To confirm SIS3 inhibits Smad3-responsive promoter activity. | Abrogated the increased luciferase activity in a dose-dependent manner. | mdpi.comspandidos-publications.com |
| C2C12 Myoblasts | 3TP-Lux, (CAGA)X13-Luc | TGF-β | To assess the efficacy of SIS3 in inhibiting Smad3-dependent gene expression. | Strongly repressed the TGF-β-induced activation of both reporter genes. | nih.gov |
| Lung Cancer Cells (A549, H1650) | PAI-1 Promoter Reporter | TGF-β1 | To determine if JAK/STAT3 signaling regulates Smad transcriptional activity. | Inhibited TGF-β-induced PAI-1 promoter activation (used as a control for Smad3 inhibition). | nih.gov |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is a critical tool for assessing the effects of SIS3 on fundamental cellular processes like cell cycle progression and apoptosis. bio-rad-antibodies.comresearchgate.net
For cell cycle analysis, cells are typically fixed and permeabilized, then stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 4′,6-diamidino-2-phenylindole (DAPI). spandidos-publications.com The fluorescence intensity of each cell is proportional to its DNA content, allowing the distribution of the cell population across different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. researchgate.net Studies have used this method to investigate how SIS3 influences cell proliferation. For instance, in osteosarcoma cell lines, treatment with SIS3 was shown to induce cell cycle arrest in the G1 phase. nih.govresearchgate.net Conversely, in a model of cisplatin-induced acute kidney injury, SIS3 treatment decreased the proportion of renal tubular epithelial cells in the G1/S phase, which was associated with enhanced cell regeneration. aai.org
For apoptosis analysis, a common method is dual staining with fluorescently-labeled Annexin V and a viability dye like PI. nih.gov Annexin V has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. The viability dye can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptosis or necrosis. bio-rad-antibodies.com This dual staining allows for the differentiation and quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). waocp.org Using this approach, research has demonstrated that SIS3 can promote apoptosis in osteosarcoma cells, with a notable increase in the percentage of apoptotic cells following treatment. nih.govresearchgate.net
Table 3: Findings from Flow Cytometry Cell Cycle Analysis with SIS3
| Cell Type | Experimental Condition | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Osteosarcoma Cells (143B, U2OS) | Treatment with (E)-SIS3. | Promoted cell cycle arrest in the G1 phase in a concentration-dependent manner. | nih.gov |
| MCF-7 Breast Cancer Cells | Co-treatment with Ellagic Acid. | Mitigated the G0/G1 cell cycle arrest that was induced by ellagic acid. | semanticscholar.org |
| Renal Tubular Epithelial Cells | Cisplatin-induced injury. | Decreased the proportion of cells in the G1/S phase, promoting regeneration. | aai.org |
| Endometrial Stromal Cells (ESCs) | TGF-β1-induced fibrosis model. | Reversed the G1 phase arrest induced by TGF-β1. | nih.gov |
Table 4: Findings from Flow Cytometry Apoptosis Analysis with SIS3
| Cell Type | Experimental Condition | Observed Effect of SIS3 | Reference |
|---|---|---|---|
| Osteosarcoma Cells (143B, U2OS) | Treatment with (E)-SIS3. | Remarkably increased the rate of cell apoptosis with increasing concentration. | nih.gov |
| Renal Tubular Epithelial Cells | Cisplatin-induced injury. | Decreased cell apoptosis. | aai.org |
| Rat AEC II (RLE-6TN) | Hyperoxia and P311 overexpression. | Reversed the anti-apoptotic effect of P311 overexpression under hyperoxia. | waocp.org |
| Endometrial Stromal Cells (ESCs) | TGF-β1-induced fibrosis model. | Reversed the anti-apoptotic effect of TGF-β1. | nih.gov |
Advancements and Future Research Directions with Sis3 Free Base
Development of SIS3 Free Base Analogs for Enhanced Research Utility
While SIS3 has been instrumental as a benchmark inhibitor for evaluating TGF-β-regulated cellular mechanisms, its inherent physicochemical properties, such as poor water solubility and high lipid solubility, present challenges for its broader application, particularly in in vivo models and potential clinical development. nih.govresearchgate.net These limitations have spurred the development of SIS3 analogs designed to improve its research utility and pharmacokinetic profile.
Researchers have synthesized series of SIS3 derivatives to conduct structure-activity relationship (SAR) studies. researchgate.net The goal of these efforts is to create new molecules with enhanced biological activity and improved developability. researchgate.netresearchgate.net One successful endeavor in this area led to the generation of compound 16d , a water-soluble analog of SIS3. This new compound was found to effectively block Smad3 activation in vitro and demonstrated comparable in vivo efficacy in mediating NK cell-mediated anti-cancer effects to its parent compound, SIS3. researchgate.net The development of such analogs represents a significant step forward, providing researchers with more versatile and effective probes for studying Smad3 biology. researchgate.net Further research has also produced potent and specific analogs like E-SIS3 , which has been used to probe the transcriptional functions of Smad3. researchgate.net Other synthetic efforts have focused on creating derivatives to explore new functionalities, such as overcoming multidrug resistance in cancer cells. researchgate.net
Table 1: SIS3 Analogs and Related Compounds
| Compound Name | Description | Key Research Finding | Reference(s) |
|---|---|---|---|
| This compound | A selective inhibitor of Smad3 phosphorylation. | Used as a benchmark tool to study TGF-β/Smad3 signaling; has poor water solubility. | nih.govresearchgate.netmedchemexpress.com |
| Compound 16d | A water-soluble analog of SIS3. | Effectively blocks Smad3 activation and has similar in vivo anticancer effects to SIS3. | researchgate.net |
| E-SIS3 | A potent and specific inhibitor of Smad3. | Used to demonstrate that Smad3 positively transactivates PINK1 transcription. | researchgate.net |
| Isatin-3-hydrazones | A class of compounds based on the isatin (B1672199) scaffold. | Derivatives exhibit various biological activities, including antimicrobial and anticancer effects. | nih.gov |
Exploration of Novel Smad3-Dependent Biological Pathways using this compound as a Probe
This compound serves as a valuable chemical probe for identifying and characterizing novel biological pathways that are dependent on Smad3 signaling. nih.gov Its ability to selectively inhibit Smad3 phosphorylation allows researchers to delineate the specific contributions of this transcription factor to various physiological and pathological processes. researchgate.netrndsystems.com
Recent studies have employed SIS3 to uncover the role of Smad3 in previously uncharacterized contexts. For example, SIS3 was used to demonstrate that the expression of LRNA9884, a novel long noncoding RNA, is induced by advanced glycation end products (AGEs) in a Smad3-dependent manner, contributing to renal inflammation in diabetic kidney disease. diabetesjournals.org In cardiac research, SIS3 treatment helped reveal that the TGF-β/Smad3 signaling pathway is crucial for ventricle regeneration by regulating cardiomyocyte cell cycle progression and an epithelial-mesenchymal transition (EMT)-like response. frontiersin.org Furthermore, SIS3 was instrumental in discovering a novel therapeutic angle for acute kidney injury (AKI), where it was shown to inhibit the Smad3-dependent p21-mediated cell death pathway. ijbs.comresearchgate.net These examples highlight how SIS3 is used to dissect the function of Smad3 beyond its well-established roles in fibrosis and to identify new Smad3-dependent genes and mechanisms. diabetesjournals.orgfrontiersin.orgijbs.com
Table 2: Novel Pathways Investigated Using this compound
| Biological Process | Model System | Key Finding with SIS3 | Reference(s) |
|---|---|---|---|
| Diabetic Kidney Injury | Mouse Tubular Epithelial Cells (mTECs) | Confirmed that AGE-induced expression of the long noncoding RNA LRNA9884 is Smad3-dependent. | diabetesjournals.org |
| Cardiac Regeneration | Zebrafish Ventricle Ablation Model | Revealed that Smad3 inhibition impairs cell cycle progression and the EMT-like response of cardiomyocytes. | frontiersin.org |
| Acute Kidney Injury (AKI) | SARS-CoV-2 N-induced AKI Model | Discovered that SIS3 has a therapeutic effect by inhibiting a Smad3-dependent p21-mediated cell death pathway. | ijbs.comresearchgate.net |
| Vascular Remodeling | Adventitial Fibroblasts (AFs) | Showed that TGF-β1-induced AF proliferation and migration depend on the Smad3 pathway. | spandidos-publications.com |
This compound in Combinatorial Research Strategies for Pathway Dissection
To unravel the complex interplay between different signaling cascades, SIS3 is increasingly used in combinatorial research strategies. By inhibiting Smad3 in conjunction with inhibitors of other pathways, researchers can dissect signaling crosstalk, identify synergistic or antagonistic relationships, and uncover mechanisms of co-regulation.
A notable study on renal fibrosis utilized SIS3 in combination with SP600125 , a JNK inhibitor. frontiersin.org While each inhibitor alone partially reduced fibrosis, the combination therapy provided profound protection, indicating that the Smad3 and JNK pathways operate largely independently but cooperate to drive the disease phenotype. frontiersin.org Similarly, in the context of myeloproliferative neoplasms, combining SIS3 with Ruxolitinib (a JAK1/2 inhibitor) was more effective at reversing the fibrotic characteristics of bone marrow stromal cells than either agent alone. researchgate.net This combinatorial approach is also used to probe pathway resistance and synergy in cancer. For instance, research has shown that the JAK/STAT3 pathway is required for TGF-β-induced EMT, suggesting that dual inhibition strategies could be effective. spandidos-publications.com The use of SIS3 in combination with various anticancer agents is being explored as a way to overcome multidrug resistance. nih.gov These studies exemplify how SIS3 can be a critical component of a multi-pronged approach to dissecting complex biological systems where multiple pathways converge. frontiersin.orgresearchgate.net
Table 3: Combinatorial Research Studies Involving SIS3
| Combination Partner | Target Pathway | Research Area | Finding | Reference(s) |
|---|---|---|---|---|
| SP600125 | JNK | Renal Fibrosis | Additive protective effect, suggesting cooperation between Smad3 and JNK pathways. | frontiersin.org |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Enhanced reduction of fibrotic markers in bone marrow stromal cells compared to single agents. | researchgate.net |
| JSH23 | NF-κB | Myelofibrosis | Combination with Ruxolitinib further decreased αSMA expression in some models. | researchgate.net |
| Anticancer Agents | Various | Multidrug Resistant Cancer | SIS3 may re-sensitize multidrug-resistant cancer cells to chemotherapeutic drugs. | nih.gov |
Elucidating Regulatory Loops and Feedback Mechanisms Involving Smad3
The TGF-β/Smad3 signaling pathway is tightly regulated by a series of feedback and feedforward loops that fine-tune its output. SIS3 is an essential tool for elucidating these complex regulatory circuits. By selectively blocking Smad3 activity, researchers can observe the resulting changes in the expression of pathway components and identify previously unknown regulatory relationships.
One of the key feedback mechanisms investigated using SIS3 is the auto-induction of TGF-β1. ijbs.comportlandpress.com Studies have shown that SIS3 can block this positive feedback loop, where activated Smad3 promotes the expression of TGF-β1, thus amplifying the signaling cascade. ijbs.comportlandpress.com Conversely, some research suggests that inhibiting Smad3 phosphorylation with SIS3 might lead to an upregulation of TGF-β expression through a negative feedback mechanism. nih.gov SIS3 has also been instrumental in understanding the role of inhibitory Smads, such as Smad7. Smad7 expression can be induced in a Smad3-dependent manner and subsequently acts as a negative regulator of the pathway by competing with other Smads for receptor binding. frontiersin.orgnih.gov More recently, research using a potent SIS3 analog (E-SIS3) uncovered a positive feedforward loop between SMAD3 and PINK1 in controlling mitophagy, where SMAD3 transcriptionally activates PINK1, which in turn activates SMAD3. researchgate.net Understanding these intricate feedback systems is crucial for predicting the dynamic response of cells to TGF-β signaling. pitt.edu
Q & A
Q. How to design studies testing SIS3 synergism with other TGF-β pathway inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
